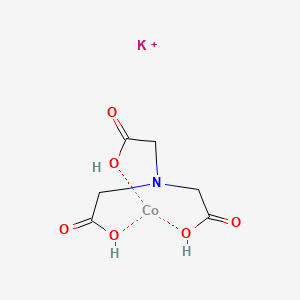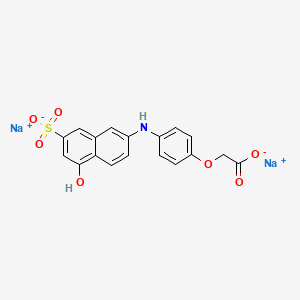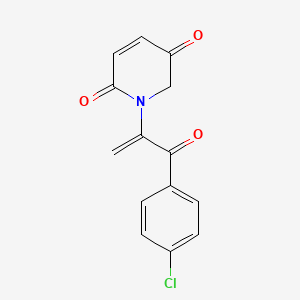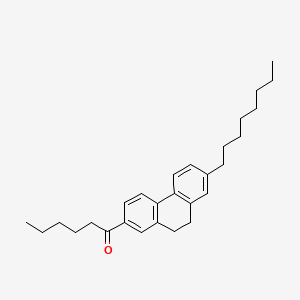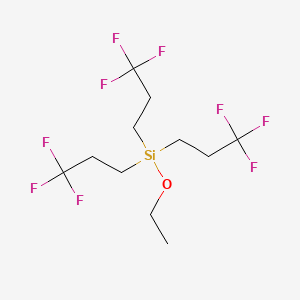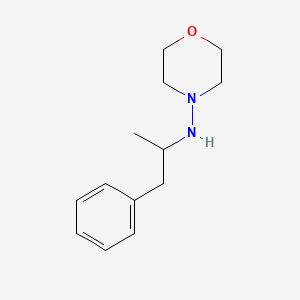
N-(1-Methyl-2-phenylethyl)-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-phenylethyl)-4-morpholinamine is an organic compound that belongs to the class of amphetamines and derivatives. This compound contains a morpholine ring attached to a phenylethylamine backbone, making it structurally unique and potentially significant in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenylethyl)-4-morpholinamine typically involves the reaction of 1-phenylethylamine with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium(II) acetate and a ligand like D t-BPF, with potassium carbonate as an additive. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-phenylethyl)-4-morpholinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-(1-Methyl-2-phenylethyl)-4-morpholinamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-phenylethyl)-4-morpholinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent narcotic analgesic.
Butyrfentanyl: N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl] butanamide, a fentanyl analog.
Uniqueness
N-(1-Methyl-2-phenylethyl)-4-morpholinamine is unique due to its morpholine ring, which distinguishes it from other similar compounds like fentanyl and butyrfentanyl. This structural difference may result in distinct pharmacological properties and applications .
Propriétés
Numéro CAS |
87498-62-2 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-(1-phenylpropan-2-yl)morpholin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-12(11-13-5-3-2-4-6-13)14-15-7-9-16-10-8-15/h2-6,12,14H,7-11H2,1H3 |
Clé InChI |
RHQPQXVAGPLUMY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



